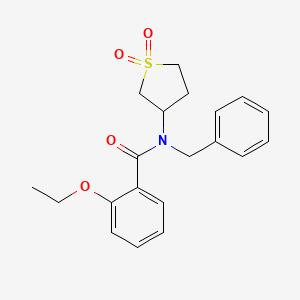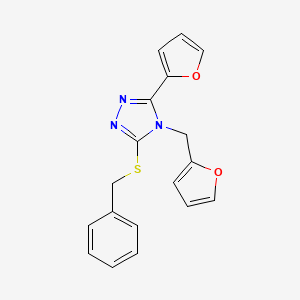![molecular formula C25H29NO3S2 B12144548 (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12144548.png)
(5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which include a methoxyphenyl group, an octyloxybenzylidene moiety, and a thioxo-thiazolidinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the thiazolidinone ring.
Benzylidene Formation: The final step involves the condensation of the thiazolidinone with 4-(octyloxy)benzaldehyde under basic conditions, typically using sodium hydroxide, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzylidene derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as a potential antibiotic agent.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用機序
The mechanism by which (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
- (5Z)-3-(2-methoxyphenyl)-5-[4-(hexyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(2-methoxyphenyl)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific octyloxybenzylidene moiety, which enhances its lipophilicity and potentially its biological activity. This unique structural feature may contribute to its superior antimicrobial and anticancer properties.
特性
分子式 |
C25H29NO3S2 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
(5Z)-3-(2-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-10-17-29-20-15-13-19(14-16-20)18-23-24(27)26(25(30)31-23)21-11-8-9-12-22(21)28-2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18- |
InChIキー |
NPAWJZVFMDWZTP-NKFKGCMQSA-N |
異性体SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12144482.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12144483.png)
![4-[2-(difluoromethoxy)phenyl]-5-methyl-N,3-diphenyl-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B12144486.png)
![[5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone](/img/structure/B12144487.png)
![4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B12144492.png)
![(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144498.png)


![N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B12144523.png)

![4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12144529.png)
![N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12144532.png)
![3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12144533.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12144535.png)
